N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrazolo[1,5-b]pyridazine core, followed by the introduction of the piperidine and carboxamide groups. Common reagents used in these reactions include hydrazine derivatives, piperidine, and carboxylic acid derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures would be crucial due to the potential hazards associated with some of the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide include other heterocyclic compounds with piperidine and carboxamide groups. Examples might include:
- N-(2-methoxyphenyl)-1-(pyridazin-6-yl)piperidine-3-carboxamide
- N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyrimidin-6-yl)piperidine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H19N7O2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H19N7O2/c1-26-14-7-3-2-6-13(14)18-17(25)12-5-4-10-23(11-12)16-9-8-15-19-21-22-24(15)20-16/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,25) |
InChI Key |
KYPLCWNXSIORJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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